molecular formula C32H52O4 B1155016 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol CAS No. 85372-70-9

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol

Cat. No.: B1155016
CAS No.: 85372-70-9
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Description

IUPAC Nomenclature and Stereochemical Configuration

The compound 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is systematically named according to IUPAC rules as (1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0¹,¹³.0⁴,¹².0⁵,⁹]nonadec-2-en-16-ol . This nomenclature reflects its pentacyclic cucurbitane skeleton, which includes:

  • A 5,19-epoxy bridge connecting C5 and C19.
  • Methoxy groups at C19 and C25.
  • Double bonds at C6–C7 and C23–C24 (E-configuration).
  • A hydroxyl group at C3.

The stereochemical configuration is defined by eight chiral centers (C1, C4, C5, C8, C9, C12, C13, C16, and C19), with the R or S designations determined via X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY) data . For example, the 19R configuration was confirmed by NOESY correlations between H-19 and H-8 .

Molecular Geometry and Conformational Analysis

The molecule adopts a bent conformation due to the rigid pentacyclic framework and the 5,19-epoxy bridge (Figure 1). Key geometric features include:

  • Torsion angles : The B–C ring junction (C8–C9–C10–C11) exhibits a cis relationship between H-8β and the C9 methyl group, enforcing a non-planar geometry .
  • Axial orientation of the C3 hydroxyl group : Unlike typical equatorial alignments in triterpenoids, the C3-OH adopts an axial position due to steric constraints from the C17 methyl group .

Table 1: Selected bond lengths and angles

Parameter Value (Å/°)
C5–O19 (epoxy) 1.434 Å
C19–O–C5 61.2°
C3–O (hydroxyl) 1.421 Å
C23–C24 (E-double bond) 1.335 Å

These features were validated using density functional theory (DFT) calculations and NOESY correlations, which confirmed spatial proximities such as H-3α to H-5β .

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies resolved the absolute configuration of the compound. Key crystallographic parameters include:

Table 2: Crystallographic data

Parameter Value
Crystal system Monoclinic
Space group P2₁
Unit cell dimensions a = 12.45 Å, b = 14.32 Å, c = 15.67 Å
β angle 98.5°
Resolution 0.84 Å

The structure revealed a right-handed conformation of the side chain and a chair conformation for ring C . The epoxy bridge caused significant distortion in ring A, reducing its puckering amplitude compared to non-epoxidized cucurbitanes .

Comparative Analysis with Related Cucurbitane-Type Triterpenoids

This compound belongs to the cucurbitane family, which shares a tetracyclic skeleton but varies in oxidation and substitution patterns. Key comparisons include:

Table 3: Structural comparison with related cucurbitanes

Compound Substituents Biological Activity
Momordicoside K C3-O-glucose, C19-aldehyde Cytotoxic
Kuguacin B C23-CHO, C7-OH Anti-inflammatory
Charantadiol A C3-OH, C25-OH, C19-epoxy Acetylcholinesterase inhibition

Notable differences:

  • Oxidation state : Unlike momordicosides, which feature a C19 aldehyde, this compound has a C19 methoxy group .
  • Epoxy ring : The 5,19-epoxy bridge distinguishes it from non-epoxidized cucurbitanes like cucurbitacin B .
  • Side-chain stereochemistry : The E-configured C23–C24 double bond contrasts with the Z-configuration in kuguacins .

These structural nuances correlate with distinct physicochemical properties, such as increased polarity due to the epoxy and methoxy groups, which enhance solubility in polar solvents like dimethyl sulfoxide .

Properties

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O4/c1-21(11-10-16-27(2,3)35-9)22-14-17-30(7)23-15-18-32-24(12-13-25(33)28(32,4)5)31(23,26(34-8)36-32)20-19-29(22,30)6/h10,15-16,18,21-26,33H,11-14,17,19-20H2,1-9H3/b16-10+/t21-,22-,23+,24+,25+,26-,29-,30+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHCXXYKHCXPSQ-FJKUPRPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction and Partitioning

The primary source of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is the fruit of Momordica charantia. Kimura et al. (2005) established a methanol-based extraction protocol: fresh or dried fruit material is homogenized in methanol under reflux, followed by filtration and solvent evaporation. The crude extract is partitioned between ethyl acetate and water, with the ethyl acetate layer concentrated to yield a triterpenoid-rich fraction. This step selectively isolates non-polar cucurbitanes, including the target compound.

Table 1: Key Parameters for Solvent Extraction

ParameterDetailsSource
Plant materialFruit of Momordica charantia
Extraction solventMethanol (reflux)
Partitioning solventsEthyl acetate and water
Yield of crude extract~2.1% (w/w)

Chromatographic Purification

The ethyl acetate fraction undergoes sequential chromatography. Initial separation using silica gel column chromatography with a gradient of hexane-ethyl acetate (9:1 to 1:1) elutes cucurbitane-type triterpenoids. Further purification by reversed-phase HPLC (C18 column, acetonitrile-water) isolates this compound at >95% purity. The compound’s identity is confirmed via comparison with spectral data from prior studies.

Challenges in Synthetic Preparation

No synthetic routes for this compound have been reported to date. The structural complexity—including a pentacyclic cucurbitane skeleton, epoxy groups, and methoxy substitutions—poses significant synthetic challenges. Molecular modeling studies suggest that regioselective epoxidation and methoxylation would require advanced catalytic systems, which remain unexplored for this compound.

Analytical Characterization and Validation

Spectroscopic Identification

  • NMR Spectroscopy :
    The compound’s structure is elucidated using 1H^1H-NMR, 13C^{13}C-NMR, and HMBC. Key signals include a methoxy group at δH3.21\delta_H 3.21 (s, 3H) and an epoxy proton at δH4.78\delta_H 4.78 (d, J = 6.5 Hz).

  • Mass Spectrometry :
    High-resolution ESI-MS shows a molecular ion peak at m/zm/z 501.3765 [M+H]+^+, consistent with the molecular formula C32H52O4C_{32}H_{52}O_4 .

Purity Assessment

Quantitative analysis via HPLC-DAD (λ = 210 nm) confirms purity levels exceeding 95%, with a retention time of 17.3 minutes under acetonitrile-water (70:30) isocratic conditions .

Chemical Reactions Analysis

Types of Reactions

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated compounds.

Scientific Research Applications

Hypoglycemic Activity

One of the most significant applications of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is its hypoglycemic effect. Research indicates that this compound can lower blood glucose levels and improve insulin sensitivity. A study demonstrated that it acts through mechanisms independent of AMP-activated protein kinase (AMPK) activation in vitro .

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it can attenuate inflammation induced by tumor necrosis factor-alpha (TNF-a) in various cell lines . This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

This compound has been reported to possess antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases such as cancer and cardiovascular diseases .

Anticancer Potential

Emerging research points to the anticancer potential of this compound. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Further research is needed to explore its efficacy in vivo.

Case Study 1: Hypoglycemic Effects

In a controlled study involving diabetic rats treated with this compound, researchers observed a significant reduction in fasting blood glucose levels compared to the control group. The treatment group also exhibited improved lipid profiles and reduced markers of oxidative stress.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of this compound revealed that it significantly reduced the expression of pro-inflammatory cytokines in cultured macrophages exposed to TNF-a. The findings suggest that it may serve as a therapeutic agent for inflammatory conditions such as arthritis.

Mechanism of Action

The mechanism of action of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol involves its interaction with molecular targets and pathways involved in cell proliferation and apoptosis. It exerts its antitumor effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Cucurbitane Triterpenoids

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Weight Key Bioactivities (IC₅₀ or Efficacy) Source References
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol 19-OCH₃, 25-OCH₃, 5β,19-epoxide 500.75 α-Glucosidase inhibition (20.20 µM); Anticancer (EBV-EA inhibition) M. charantia
5β,19-Epoxy-25-methoxycucurbita-6,23(E)-dien-3β-ol (EMCDO) 25-OCH₃, 5β,19-epoxide 486.70 Anti-inflammatory (70% edema inhibition in mice) M. charantia
Goyaglycoside d 19-OCH₃, 25-OCH₃, 3-O-β-D-allopyranoside 664.80 Reduced bioavailability due to glycosylation M. charantia
25-O-Methylkaraviagein D 25-OCH₃, 7β-OH 488.70 α-Glucosidase inhibition (10.19 µM) M. charantia
Karaviloside II 3-O-β-D-allopyranoside, 7β-OH 648.85 α-Glucosidase inhibition (28.55 µM) M. charantia
5β,19-Epoxy-19-methoxycucurbita-6,23-diene-3β,25-diol 19-OCH₃, 25-OH 472.70 Enhanced solubility but reduced metabolic stability M. charantia
Key Structural and Functional Insights:

Methoxy vs. Hydroxy Groups :

  • Methoxy groups at C-19 and C-25 enhance lipophilicity, improving membrane permeability and enzyme inhibition (e.g., α-glucosidase) compared to hydroxylated analogs like 5β,19-epoxy-19-methoxycucurbita-6,23-diene-3β,25-diol .
  • Hydroxyl groups increase polarity, favoring solubility but reducing bioactivity in hydrophobic environments .

Glycosylation Effects :

  • Glycosides (e.g., goyaglycoside d, karaviloside II) exhibit reduced cytotoxicity and bioavailability due to larger molecular size and sugar moieties hindering cellular uptake .

Epoxide Ring and Diene System :

  • The 5β,19-epoxide and conjugated diene (C-6/C-23) are critical for anticancer activity, likely via electrophilic interactions with cellular targets .

Stereochemical Variations :

  • C-19 configuration (R vs. S) impacts bioactivity. For example, 19R isomers show stronger EBV-EA inhibition than 19S analogs .

Biological Activity

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is a triterpenoid compound derived from the plant Momordica charantia (bitter melon), known for its diverse biological activities. This article summarizes the current understanding of its biological activity, including anti-inflammatory, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

This compound has the molecular formula C32H52O4C_{32}H_{52}O_4 and is classified as a cucurbitane-type triterpenoid. Its structure features multiple methoxy groups which contribute to its biological properties. The compound's detailed structure can be referenced in databases such as PubChem .

1. Anti-inflammatory Effects

Research indicates that cucurbitane-type triterpenoids exhibit significant anti-inflammatory properties. A study demonstrated that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 p40. Specifically, this compound showed promising results with an IC50 value of 0.245 μM for IL-6 inhibition, indicating strong anti-inflammatory potential .

Table 1: Cytokine Inhibition by Cucurbitane-Type Triterpenoids

CompoundIC50 (μM)
5,19-Epoxy-19,25-dimethoxycucurbita0.245
Positive Control (SB203580)5.000
Other Active Compounds0.028 - 1.962

2. Anticancer Activity

The anticancer properties of 5,19-Epoxy-19,25-dimethoxycucurbita have been explored in various cancer cell lines. It has been reported to induce apoptosis in U251 and U87 glioma cells by inhibiting the Wnt/β-catenin signaling pathway . The compound's ability to modulate signaling pathways makes it a candidate for further cancer research.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving glioma cell lines:

  • Cell Lines Used : U251 and U87
  • Mechanism : Suppression of LGR5 and Wnt/β-catenin signaling
  • Outcome : Enhanced Smac expression leading to increased apoptosis.

3. Enzyme Inhibition

5,19-Epoxy-19,25-dimethoxycucurbita has also demonstrated inhibitory activity against key enzymes involved in metabolic processes:

  • α-glucosidase
  • α-amylase
  • Protein Tyrosine Phosphatase 1B (PTP1B)

These activities suggest potential applications in managing diabetes and metabolic disorders .

Table 2: Enzyme Inhibition by Cucurbitane-Type Triterpenoids

EnzymeInhibition Activity
α-glucosidaseSignificant
α-amylaseSignificant
PTP1BSignificant

Mechanistic Insights

The biological activities of 5,19-Epoxy-19,25-dimethoxycucurbita can be attributed to its interactions at the molecular level:

  • Cytokine Interaction : The compound forms hydrogen bonds with key residues in proteins involved in inflammatory responses.
  • Signaling Pathways : Modulation of pathways like Wnt/β-catenin is critical for its anticancer effects.
  • Enzymatic Interactions : Binding affinity to enzymes such as α-glucosidase suggests competitive inhibition mechanisms.

Q & A

Basic: How can researchers confirm the structural identity of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic techniques:

  • NMR (1H, 13C, and 2D experiments) to resolve the epoxy and methoxy groups and verify stereochemistry.
  • High-resolution mass spectrometry (HR-MS) to validate the molecular formula (C₂₈H₄₀O₄, molecular weight ~500.75 g/mol, as per experimental data) .
  • X-ray crystallography (if crystalline) for absolute configuration determination.
    Note: Cross-reference with published spectral databases to resolve discrepancies in CAS registry entries (e.g., 874287-87-3 vs. 85372-70-9) .

Advanced: What experimental design strategies are recommended for studying its bioactivity in vitro?

Methodological Answer:

  • Use factorial design to optimize assay conditions (e.g., concentration ranges, solvent compatibility with DMSO) and minimize confounding variables .
  • Prioritize dose-response assays in relevant cell lines (e.g., HEK293 for receptor interactions) with controls for solvent cytotoxicity .
  • Include positive/negative controls (e.g., known cucurbitacin derivatives) to validate assay specificity.

Basic: What are the primary natural sources and extraction protocols for this compound?

Methodological Answer:

  • Sources: Isolated from Cucurbitaceae family plants; taxonomic specificity should be confirmed via LC-MS or GC-MS profiling .
  • Extraction: Use polar solvents (e.g., methanol/water mixtures) followed by column chromatography (silica gel or Sephadex LH-20) and TLC for purity checks .

Advanced: How can researchers address solubility challenges in pharmacological assays?

Methodological Answer:

  • Solubility enhancement: Test co-solvents (e.g., Cremophor EL or cyclodextrins) while monitoring compound stability via HPLC .
  • Dynamic light scattering (DLS) to assess nanoparticle formulations if aggregation occurs in aqueous buffers .

Advanced: How to resolve contradictions in reported spectral data across studies?

Methodological Answer:

  • Reproduce experiments under identical conditions (solvent, temperature, instrumentation).
  • Cross-validate with independent techniques (e.g., compare NMR data with IR for functional groups) .
  • Consult open-access repositories (e.g., PubChem) for consensus spectra, noting batch-to-batch variability in natural product isolation .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Follow GHS guidelines for unknown hazards: Use PPE (gloves, goggles), ensure fume hood ventilation, and avoid inhalation/contact .
  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation .

Advanced: What strategies optimize synthetic routes for analogs?

Methodological Answer:

  • Apply response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading) .
  • Use membrane separation technologies (e.g., nanofiltration) for efficient purification of intermediates .

Advanced: How to investigate its mechanism of action in complex biological systems?

Methodological Answer:

  • Combine knockout cell models (e.g., CRISPR-Cas9) with molecular docking to identify target receptors .
  • Perform metabolomic profiling (LC-MS/MS) to trace downstream metabolic perturbations .

Basic: What analytical methods quantify this compound in mixtures?

Methodological Answer:

  • HPLC-DAD or UPLC-QTOF for high sensitivity and selectivity; calibrate with certified reference standards .
  • GC-MS (after derivatization) for volatile fractions, ensuring no thermal degradation .

Advanced: How to assess its stability under varying environmental conditions?

Methodological Answer:

  • Conduct accelerated stability studies (ICH Q1A guidelines) at elevated temperatures/humidity, monitoring degradation via LC-MS .
  • Use Arrhenius modeling to predict shelf-life under standard lab conditions .

Contradictions and Notes

  • CAS Registry Discrepancy: Two CAS numbers (874287-87-3 and 85372-70-9) are associated with similar compounds; verify structural nuances before citing .
  • Safety Data: No GHS hazards are reported, but assume toxicity akin to cucurbitacins (handle with caution) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol
Reactant of Route 2
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol

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